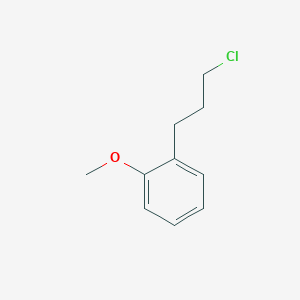

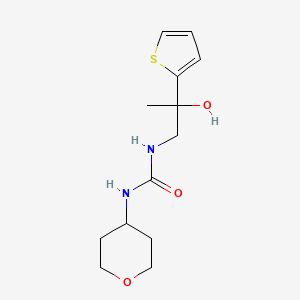

![molecular formula C20H15ClN2O2S3 B2752498 3-(4-Chlorophenyl)-6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one CAS No. 710289-37-5](/img/structure/B2752498.png)

3-(4-Chlorophenyl)-6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

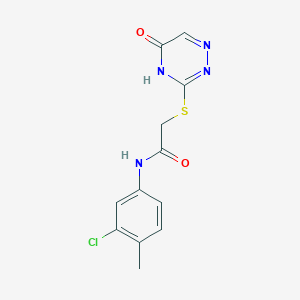

The compound “3-(4-Chlorophenyl)-6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrimidine ring, and a ketone group .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of a ketone group suggests that it could potentially undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the sources I found .Scientific Research Applications

Antitumor Activity

Research into thieno[2,3-d]pyrimidin-4-one derivatives has highlighted their potential in the development of antitumor agents. For instance, the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activities against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. These compounds, through various synthetic routes, have shown comparable activity to that of doxorubicin, a standard chemotherapy medication, indicating their promise as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activities

Another area of application for thieno[2,3-d]pyrimidin-4-one derivatives is in the development of antimicrobial agents. Novel compounds synthesized from related structures have been evaluated for their in vitro antimicrobial activities, showcasing effectiveness against a variety of bacterial and fungal strains. This indicates the potential of these derivatives in contributing to the development of new antimicrobial medications to combat resistant strains of bacteria and fungi, addressing a growing concern in global health (Wardkhan et al., 2008).

Antioxidant Properties

Research has also been directed towards understanding the antioxidant properties of thieno[2,3-d]pyrimidin-4-one derivatives. The evaluation of these compounds in various antioxidant assays suggests their capability to mitigate oxidative stress, a key factor in numerous chronic diseases and aging processes. Such studies lay the groundwork for developing novel antioxidants that could be utilized in dietary supplements or as protective agents against oxidative damage in biological systems (Aziz et al., 2021).

Nonlinear Optical (NLO) Properties

The exploration of nonlinear optical properties in thieno[2,3-d]pyrimidin-4-one derivatives opens up possibilities for their application in optoelectronic devices. Studies have shown that certain derivatives exhibit significant NLO behavior, which is crucial for applications in telecommunications, information processing, and materials science. The detailed analysis and comparison between theoretical and experimental studies in this field suggest the potential of these compounds in enhancing the performance of NLO materials (Hussain et al., 2020).

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)-6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2S3/c1-2-14-10-15-18(28-14)22-20(27-11-16(24)17-4-3-9-26-17)23(19(15)25)13-7-5-12(21)6-8-13/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIREWCRUHTKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

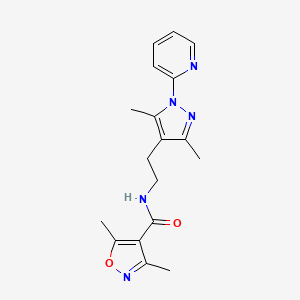

![(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2752417.png)

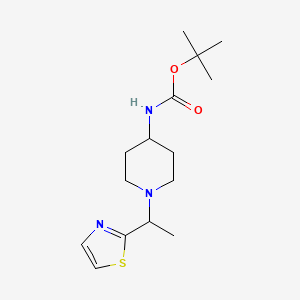

![[2,4-Bis(propan-2-yl)phenyl]boronic acid](/img/structure/B2752421.png)

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2752428.png)

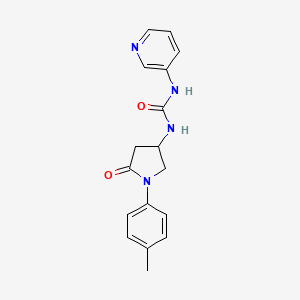

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2752436.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)